n-(4-{[(2e)-3-(Furan-2-yl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide
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Overview
Description
N-(4-{[(2E)-3-(Furan-2-yl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2E)-3-(Furan-2-yl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan-2-yl Prop-2-enoyl Intermediate: This step involves the reaction of furan-2-carboxylic acid with an appropriate reagent to form the furan-2-yl prop-2-enoyl intermediate.
Coupling with 4-Aminophenyl: The intermediate is then coupled with 4-aminophenyl under suitable conditions to form the desired compound.
The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions. For example, the use of thionyl chloride (SOCl2) and a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation can be employed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2E)-3-(Furan-2-yl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(4-{[(2E)-3-(Furan-2-yl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(2E)-3-(Furan-2-yl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another furan derivative with similar biological activities.
N’-[(2E)-3-(furan-2-yl)prop-2-enoyl]-3-iodo-4-methoxybenzohydrazide: A compound with comparable structural features and reactivity.
Uniqueness
N-(4-{[(2E)-3-(Furan-2-yl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(10-9-15-3-1-11-23-15)19-13-5-7-14(8-6-13)20-18(22)16-4-2-12-24-16/h1-12H,(H,19,21)(H,20,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJCMUMBZGWBQS-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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